

# BMS-986458 Preclinical Toxicology Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-814580 |           |
| Cat. No.:            | B15608418  | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the preclinical toxicity profile of BMS-986458. The information is based on publicly available data.

## Frequently Asked Questions (FAQs)

Q1: What is the general preclinical safety profile of BMS-986458 in animal models?

A1: Based on available non-clinical safety evaluations, BMS-986458 has been shown to be well tolerated in in vivo studies, including 28-day toxicity studies in dogs.[1][2] Efficacy studies in mouse models of B-cell non-Hodgkin's lymphoma using once-daily oral dosing also did not report any significant body weight loss, suggesting good tolerability at effective doses.[1]

Q2: Have any specific target organs for toxicity been identified in preclinical studies?

A2: Publicly available data do not specify any target organs for toxicity. The recurring statement is that the compound is "well tolerated."[1][2][3]

Q3: What is the effect of BMS-986458 on hematopoietic cells?

A3: In vitro studies have shown that BMS-986458 does not impact normal bone marrow populations and has no effect on the maturation of CD34+ hematopoietic stem cell neutrophils.

[3] This suggests a favorable profile regarding myelosuppression.



Q4: Are there any known hematological toxicities associated with BMS-986458 in animal models?

A4: The available information suggests a lack of significant hematological toxicity. Specifically, it has been noted that there is an absence of neutropenia or thrombocytopenia in preclinical models.

Q5: What were the doses used in the preclinical toxicology studies for BMS-986458?

A5: While specific doses for the formal toxicology studies are not publicly disclosed, dose-dependent anti-tumor efficacy has been demonstrated in mouse models at dosages of 30, 60, and 120 mg/kg once daily, without reports of significant toxicity at these levels.[3]

**Troubleshooting Guide** 

| Observed Issue                                                                      | Potential Cause                                                                                                                                                     | Recommended Action                                                                                                                                                                                                                                                                                   |
|-------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Unexpected adverse clinical signs in study animals (e.g., weight loss, lethargy).   | Although BMS-986458 is reported to be well-tolerated, individual animal responses can vary. The formulation or vehicle used may also contribute to adverse effects. | 1. Verify the correct dosage and administration protocol. 2. Assess the formulation and vehicle for any potential contribution to the observed signs. 3. Consult the study toxicologist and veterinarian. 4. Consider including a vehicle-only control group to isolate the effects of the compound. |
| Concerns about potential hematological effects despite the reported safety profile. | While preclinical data suggests a lack of hematological toxicity, it is crucial to monitor these parameters in any new experiment.                                  | 1. Incorporate regular complete blood count (CBC) monitoring into your study design. 2. Establish baseline hematological values for your specific animal model and strain. 3. If any significant changes are observed, correlate them with drug exposure levels.                                     |



# **Quantitative Data Summary**

Specific quantitative data from dedicated toxicology studies, such as No-Observed-Adverse-Effect Level (NOAEL), are not available in the public domain. The following table summarizes the available information on dose levels used in preclinical efficacy studies.

| Animal Model                         | Dose Levels (Oral, q.d.) | Reported<br>Observations                                                                                              | Reference |
|--------------------------------------|--------------------------|-----------------------------------------------------------------------------------------------------------------------|-----------|
| Mouse (OCI-LY-1 s.c.<br>tumor model) | 30, 60, and 120 mg/kg    | Dose-dependent BCL6 degradation and tumor growth suppression. No significant adverse effects reported at these doses. | [3]       |
| Dog                                  | Not specified            | Well tolerated in 28-<br>day GLP toxicity<br>studies.                                                                 | [3]       |

# **Experimental Protocols**

Detailed experimental protocols for the GLP toxicology studies of BMS-986458 are not publicly available. Below is a generalized methodology for a 28-day repeat-dose oral toxicity study in dogs, which is a standard preclinical safety assessment.

Objective: To evaluate the potential toxicity of a test article following daily oral administration to beagle dogs for 28 consecutive days.

#### Methodology:

- Animal Model: Purpose-bred beagle dogs, typically one male and one female per group.
- Groups:
  - Control Group: Vehicle administration.



- Low-Dose Group: Dose expected to be a multiple of the anticipated human therapeutic exposure.
- Mid-Dose Group: Intermediate dose.
- High-Dose Group: Dose expected to produce some level of toxicity to identify target organs.
- · Administration: Once daily oral gavage.
- Duration: 28 days.
- Parameters Monitored:
  - Clinical Observations: Daily checks for any changes in behavior, appearance, and signs of illness.
  - Body Weight: Measured weekly.
  - Food Consumption: Measured daily.
  - Ophthalmology: Examination prior to the study and at termination.
  - Electrocardiography (ECG): Performed at baseline and at the end of the study.
  - Clinical Pathology: Hematology, coagulation, and serum chemistry panels performed at baseline and at termination.
  - Urinalysis: Performed at baseline and at termination.
- Toxicokinetics: Blood samples are collected at predetermined time points after the first and last dose to determine the plasma concentration of the drug and its metabolites.
- Necropsy and Histopathology: At the end of the 28-day period, animals are euthanized. A full
  gross necropsy is performed, and a comprehensive list of tissues is collected and preserved
  for microscopic examination.

## **Visualizations**



Below are diagrams illustrating the mechanism of action of BMS-986458 and a generalized workflow for a preclinical toxicology study.



Click to download full resolution via product page

Caption: Mechanism of action of BMS-986458 leading to BCL6 degradation.





Click to download full resolution via product page

Caption: Generalized workflow for a preclinical toxicology study.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. ashpublications.org [ashpublications.org]
- 2. BCL6 in Lymphoma: BMS-986458 and Al-Driven Synthetic Routes to Next-Gen Protein Degraders Chemical.Al Al for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 3. BMS-986458, a CRBN-mediated LDD targeting BCL6 for B-cell NHL treatment | BioWorld [bioworld.com]
- To cite this document: BenchChem. [BMS-986458 Preclinical Toxicology Technical Support Center]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608418#bms-986458-toxicity-in-animal-models]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com